Cas no 1805286-05-8 (5-Cyano-2-(difluoromethyl)-4-methoxy-3-methylpyridine)

5-Cyano-2-(difluoromethyl)-4-methoxy-3-methylpyridine 化学的及び物理的性質
名前と識別子
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- 5-Cyano-2-(difluoromethyl)-4-methoxy-3-methylpyridine
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- インチ: 1S/C9H8F2N2O/c1-5-7(9(10)11)13-4-6(3-12)8(5)14-2/h4,9H,1-2H3
- InChIKey: IGMJRFFJGNAANA-UHFFFAOYSA-N
- SMILES: FC(C1C(C)=C(C(C#N)=CN=1)OC)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 238
- XLogP3: 1.6
- トポロジー分子極性表面積: 45.9
5-Cyano-2-(difluoromethyl)-4-methoxy-3-methylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029042999-1g |
5-Cyano-2-(difluoromethyl)-4-methoxy-3-methylpyridine |
1805286-05-8 | 97% | 1g |
$1,549.60 | 2022-04-01 |
5-Cyano-2-(difluoromethyl)-4-methoxy-3-methylpyridine 関連文献
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
5-Cyano-2-(difluoromethyl)-4-methoxy-3-methylpyridineに関する追加情報
5-Cyano-2-(difluoromethyl)-4-methoxy-3-methylpyridine: A Comprehensive Overview
The compound with CAS No. 1805286-05-8, known as 5-Cyano-2-(difluoromethyl)-4-methoxy-3-methylpyridine, is a highly specialized organic molecule that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its unique pyridine ring structure, which is substituted with a cyano group at position 5, a difluoromethyl group at position 2, a methoxy group at position 4, and a methyl group at position 3. These substituents not only influence the electronic properties of the molecule but also play a crucial role in its potential applications.
The pyridine ring serves as the backbone of this compound, providing a rigid and planar structure that facilitates various chemical reactions. The cyano group (-CN) at position 5 introduces strong electron-withdrawing effects, which can enhance the reactivity of the molecule in certain reactions. Meanwhile, the difluoromethyl group (-CF₂H) at position 2 contributes to the molecule's stability and introduces fluorine atoms, which are known for their unique chemical properties. The methoxy group (-OCH₃) at position 4 adds electron-donating effects, balancing the electron-withdrawing nature of the cyano group. Lastly, the methyl group (-CH₃) at position 3 provides steric hindrance and further modulates the electronic environment of the molecule.
Recent studies have highlighted the potential of 5-Cyano-2-(difluoromethyl)-4-methoxy-3-methylpyridine in various applications. For instance, researchers have explored its use as a precursor for synthesizing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The presence of multiple functional groups makes this compound highly versatile, enabling it to coordinate with metal ions in a controlled manner. This property is particularly valuable in the development of porous materials with tailored functionalities for gas storage, catalysis, and sensing applications.
In addition to its role in materials science, this compound has also been investigated for its potential in pharmaceutical chemistry. The combination of electron-withdrawing and electron-donating groups in its structure creates a unique electronic environment that can interact with biological systems. Recent research has focused on its ability to modulate enzyme activity and its potential as a lead compound for drug discovery. However, further studies are required to fully understand its pharmacokinetic properties and biological effects.
The synthesis of 5-Cyano-2-(difluoromethyl)-4-methoxy-3-methylpyridine involves a multi-step process that typically begins with the preparation of intermediates such as pyridine derivatives. One common approach involves nucleophilic substitution reactions followed by functionalization steps to introduce the desired substituents. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields.
From an environmental perspective, this compound has been studied for its degradation pathways under various conditions. Research indicates that it undergoes hydrolysis under alkaline conditions, producing less complex byproducts. Understanding its environmental fate is crucial for assessing its safety and sustainability in industrial applications.
In conclusion, 5-Cyano-2-(difluoromethyl)-4-methoxy-3-methylpyridine (CAS No. 1805286-05-8) is a versatile compound with promising applications in materials science and pharmaceutical chemistry. Its unique structure and functional groups make it an attractive candidate for further research and development. As scientific advancements continue to unfold, this compound is expected to play an increasingly important role in both academic and industrial settings.
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